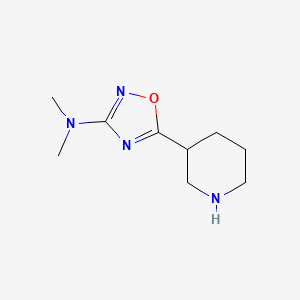
3-Benzyloxy-6-bromo-2-fluoro-benzaldéhyde
Vue d'ensemble
Description
“3-Benzyloxy-6-bromo-2-fluorobenzaldehyde” is a chemical compound with the molecular formula C14H10BrFO2. It is not intended for human or veterinary use and is used for research purposes. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “3-Benzyloxy-6-bromo-2-fluorobenzaldehyde” is represented by the InChI code1S/C14H10BrFO2/c15-12-6-7-13 (14 (16)11 (12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 . The molecular weight of the compound is 309.13 g/mol. Physical and Chemical Properties Analysis
“3-Benzyloxy-6-bromo-2-fluorobenzaldehyde” is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Synthèse Organique
3-Benzyloxy-6-bromo-2-fluoro-benzaldéhyde: est un intermédiaire précieux en synthèse organique. Sa structure unique, comprenant une portion benzaldéhyde avec un substituant benzyloxy, un atome de brome et un atome de fluor, le rend approprié pour la construction de molécules organiques complexes. Il est souvent utilisé dans la synthèse de divers produits pharmaceutiques et agrochimiques en raison de sa capacité à subir des réactions telles que l’addition nucléophile et la condensation .
Chimie Médicinale
En chimie médicinale, ce composé sert de précurseur pour la synthèse d’agents thérapeutiques potentiels. Sa structure halogénée est particulièrement utile pour créer des composés qui présentent des propriétés anti-inflammatoires, analgésiques et antipyrétiques. Les chercheurs l’utilisent pour développer de nouveaux médicaments qui peuvent interagir avec des cibles biologiques, telles que des enzymes ou des récepteurs .
Science des Matériaux
La capacité du composé à servir de bloc de construction pour des structures plus complexes trouve des applications en science des matériaux. Il peut être utilisé pour créer des polymères présentant des caractéristiques spécifiques, telles qu’une stabilité thermique accrue ou des propriétés optiques uniques. Ces matériaux pourraient être appliqués dans le développement de nouveaux revêtements, fibres ou composants électroniques .
Chimie Analytique
En chimie analytique, This compound peut être utilisé comme standard ou réactif dans diverses techniques analytiques. Ses propriétés spectrales distinctes permettent son utilisation en spectroscopie, servant de composé de référence pour l’identification et la quantification de structures similaires .
Synthèse Chimique
Ce composé est instrumental dans le domaine de la synthèse chimique, où il est utilisé pour introduire des groupes protecteurs benzyliques. La portion benzyloxy est particulièrement utile pour protéger la fonctionnalité aldéhyde pendant des séquences réactionnelles complexes, ce qui est une stratégie courante dans les synthèses en plusieurs étapes .
Chromatographie
En raison de ses propriétés physicochimiques uniques, This compound peut être utilisé en chromatographie comme composé de référence. Il aide à l’étalonnage des systèmes chromatographiques et peut être utilisé pour étudier le comportement de composés halogénés similaires lors des processus de séparation .
Mécanisme D'action
Target of Action
It is used as a reactant in the preparation of thiophenylpyridinylpyrazolecarboxylic acid derivatives for use as guanylate cyclase activators . Guanylate cyclase is an enzyme that catalyzes the conversion of GTP to cGMP, an important signaling molecule.
Biochemical Pathways
The compound is involved in the synthesis of guanylate cyclase activators . Guanylate cyclase is part of the cGMP pathway, which plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and phototransduction in the retina.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .
Orientations Futures
The future directions of “3-Benzyloxy-6-bromo-2-fluorobenzaldehyde” would depend on the specific research context in which it is used. As an important raw material and intermediate in organic synthesis, it could potentially be used in the development of new agrochemicals, pharmaceuticals, and dyestuffs .
Analyse Biochimique
Biochemical Properties
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, leading to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde remains stable under standard laboratory conditions but may degrade over extended periods, potentially altering its biochemical activity .
Dosage Effects in Animal Models
The effects of 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites, potentially leading to changes in cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. For example, the compound may be transported into cells via specific membrane transporters, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
6-bromo-2-fluoro-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIVHAIKQQBTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232424 | |
| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114809-05-0 | |
| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 6-bromo-2-fluoro-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



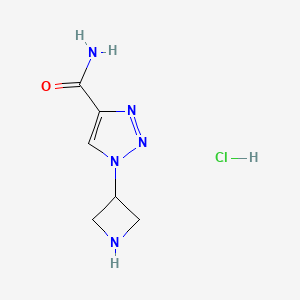
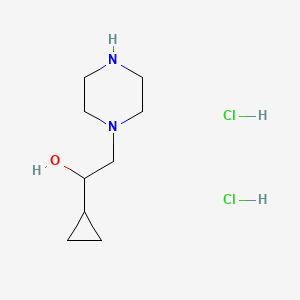
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)
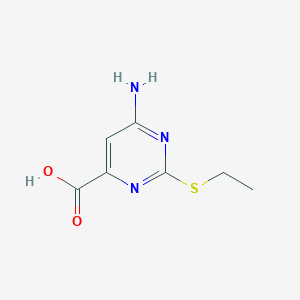
![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)
![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)
![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)
![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)
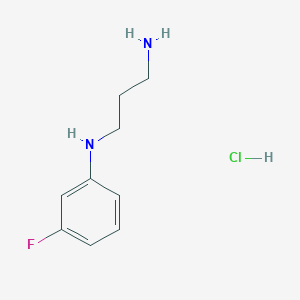
![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)
